molecular formula C15H34OSi2 B8234376 3,3-Bis(triethylsilyl)propanal

3,3-Bis(triethylsilyl)propanal

Cat. No.: B8234376
M. Wt: 286.60 g/mol
InChI Key: LJHCZBSTFSLCHR-UHFFFAOYSA-N
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Description

3,3-Bis(triethylsilyl)propanal: is an organosilicon compound with the molecular formula C15H34OSi2 and a molecular weight of 286.60 g/mol This compound is characterized by the presence of two triethylsilyl groups attached to the third carbon of propanal, making it a unique aldehyde derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(triethylsilyl)propanal typically involves the reaction of propanal with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Propanal+2(Triethylsilyl chloride)This compound+2(Hydrochloric acid)\text{Propanal} + 2 \text{(Triethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} Propanal+2(Triethylsilyl chloride)→this compound+2(Hydrochloric acid)

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry suggest that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(triethylsilyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3,3-Bis(triethylsilyl)propanoic acid.

    Reduction: 3,3-Bis(triethylsilyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(triethylsilyl)propanal has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds

    Biology: Organosilicon compounds are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify the pharmacokinetics of drugs.

    Medicine: Research is ongoing into the use of organosilicon compounds in the development of new pharmaceuticals, particularly in the area of cancer treatment.

    Industry: this compound can be used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3,3-Bis(triethylsilyl)propanal is primarily related to its ability to undergo various chemical transformations. The presence of the triethylsilyl groups can influence the reactivity of the aldehyde group, making it more or less susceptible to certain reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

  • 3,3-Bis(triethylsilyl)acrylaldehyde
  • 3,3-Bis(4-methoxyphenyl)-1-methylpyrrolidin-2-one
  • 3,3-Bis(4-fluorophenyl)benzo[f]chromene

Comparison: 3,3-Bis(triethylsilyl)propanal is unique due to the presence of two triethylsilyl groups attached to the same carbon atom. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity compared to similar compounds. For example, 3,3-Bis(triethylsilyl)acrylaldehyde has a similar structure but contains an acrylaldehyde group, which can undergo different types of reactions due to the presence of the double bond.

Properties

IUPAC Name

3,3-bis(triethylsilyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34OSi2/c1-7-17(8-2,9-3)15(13-14-16)18(10-4,11-5)12-6/h14-15H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCZBSTFSLCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C(CC=O)[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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